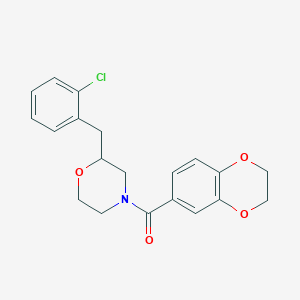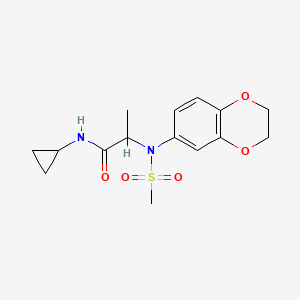
2-(2-chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. The compound has been shown to enhance the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth, survival, and function of neurons. Additionally, the compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of several neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine in lab experiments is its high potency and selectivity. The compound has been shown to exhibit its effects at low doses, making it a cost-effective option for researchers. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
未来方向
There are several future directions for research on 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine. One of the main areas of focus is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the compound's exact mechanism of action and to identify any potential side effects or toxicity.
Conclusion:
In conclusion, 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity make it an attractive option for researchers, and its anxiolytic, antidepressant, and neuroprotective effects make it a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity.
合成方法
The synthesis of 2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine involves the reaction of 2-chlorobenzylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of thionyl chloride and morpholine. The yield of the compound is reported to be around 75%, and the purity can be increased through recrystallization.
科学研究应用
The compound has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, the compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-4-2-1-3-14(17)11-16-13-22(7-8-24-16)20(23)15-5-6-18-19(12-15)26-10-9-25-18/h1-6,12,16H,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDESCRWJYODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6122620.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6122626.png)

![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)

![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)